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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for the use of BI-853520, a potent and highly selective Focal Adhesion
Kinase (FAK) inhibitor, in various preclinical animal models of cancer.

Mechanism of Action

BI-853520 is an ATP-competitive inhibitor of FAK (also known as PTK2), a non-receptor
tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor
receptors.[1] By targeting and inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397),
BI-853520 effectively disrupts downstream signaling pathways, including the PIBK/AKT/mTOR
pathway.[2][3] This disruption impedes key processes involved in tumorigenesis, such as cell
proliferation, migration, invasion, and survival.[1][2][4]
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BI-853520 mechanism of action via FAK inhibition.

Quantitative Data Summary
In Vivo Dosage and Administration of BI-853520

The following table summarizes established dosages and administration routes for BI-853520
across various cancer xenograft models. Oral gavage is the most common route of
administration, with dosages typically ranging from 20 to 50 mg/kg.
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. Administrat
Cancer Animal ) .
Dosage ion Route & Vehicle Reference
Type Model
Schedule
PC-3 Oral Gavage,
Prostate ] 0.5%
) Subcutaneou Once Dalily
Adenocarcino 50 mg/kg Methylcellulo [51[3114]
s Xenograft (upto 8
ma _ se
(Nude Mice) weeks)
SKOV3
Ovarian Orthotopic Oral, 5 times
20 mg/kg DMSO [2]
Cancer Xenograft a week
(NSG Mice)
Py2T, 4T1,
MTfIECad
Breast ) Oral Gavage, »
Orthotopic 50 mg/kg ) Not Specified  [6][7]
Cancer ) Once Daily
(Syngeneic/N
ude Mice)
Malignant ) Oral, 5 times
Orthotopic
Pleural aweek (5 Methylcellulo
) Xenograft 20 mg/kg [8]
Mesotheliom ] days on, 2 se
(Nude Mice)
a off)
] Subcutaneou
Various
) s Xenograft ] »
Adenocarcino 50 mg/kg Oral, Daily Not Specified  [5][3]
Panel (Nude
mas _
Mice)
Various Xenograft As low as 6 ) »
] Oral, Daily Not Specified  [9]
Carcinomas Panel mg/kg

Pharmacokinetic Parameters in Mice

BI-853520 demonstrates favorable pharmacokinetic properties in mice, supporting a once-daily
dosing schedule.[9][10]
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Parameter Value Administration Reference
Oral Bioavailability (F)  >80% - 90% Single Dose [419]
Half-life (t%2) ~5 hours Single Dose [9]
Time to Cmax ~2 hours Single Dose [1]

Well tolerated up to Daily, for several
Tolerance [°]

100 mg/kg weeks

Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Growth
Study

This protocol details the establishment of a subcutaneous prostate cancer xenograft model to
evaluate the efficacy of BI-853520.

Objective: To assess the anti-tumor activity of BI-853520 on the growth of subcutaneously
implanted PC-3 tumors in immunodeficient mice.

Materials:

Animals: Female nude mice (6-8 weeks old).[4]

Cells: PC-3 prostate adenocarcinoma cells.[4]

Reagents: Matrigel, cell culture medium (e.g., RPMI-1640), 0.5% methylcellulose.[4]

Test Article: BI-853520.

Equipment: Calipers, sterile syringes and needles, oral gavage needles.
Methodology:

e Cell Preparation: Culture PC-3 cells under standard conditions. On the day of implantation,
harvest cells and resuspend in a 1:1 (v/v) mixture of culture medium and Matrigel to a final
concentration of 5x107 cells/mL.[4]
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e Implantation: Subcutaneously implant 5x10° cells (in a 100 pL volume) into the flank of each
mouse.[4]

e Tumor Monitoring: Allow tumors to establish. Begin measuring tumor volume with calipers 2-
3 times per week once tumors are palpable. Tumor volume can be calculated using the
formula: (Length x Width?)/2.

e Randomization and Treatment: When average tumor volume reaches approximately 100
mma3, randomize mice into treatment and control groups (n=8/group).[4]

o Control Group: Administer the vehicle (e.g., 0.5% methylcellulose) orally once daily.

o Treatment Group: Administer BI-853520 at 50 mg/kg, formulated in the vehicle, via oral
gavage once daily.[4]

» Endpoint Analysis: Continue treatment for the specified duration (e.g., 28 days). Monitor
animal weight and tumor volume throughout the study. At the study's conclusion, euthanize
the animals and excise the tumors for weight measurement and further pharmacodynamic
analysis.[4]
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Workflow for a subcutaneous xenograft efficacy study.

Protocol 2: Orthotopic Ovarian Cancer Model

This protocol is adapted for an orthotopic model, which can better recapitulate the tumor
microenvironment.

Objective: To evaluate the efficacy of BI-853520 in an orthotopic SKOV3 ovarian cancer model.
Methodology:

e Cell Preparation: Prepare 4x10° SKOV3 cells in an appropriate buffer for injection.[2]
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e Implantation: Inoculate the prepared cells into the appropriate anatomical location (e.g.,
intraperitoneally or into the ovarian bursa) of 8-week-old female NSG mice.[2]

e Treatment: Initiate therapy 3 days post-injection.[2]
o Control Group: Administer vehicle control orally on a daily schedule.[2]
o Treatment Group: Administer BI-853520 at 20 mg/kg orally, five times a week.[2]

o Combination Group (Optional): Administer BI-853520 (20 mg/kg) in combination with a
chemotherapeutic agent like paclitaxel (2.5 mg/kg, intraperitoneal, weekly).[2]

o Endpoint Analysis: After the designated treatment period (e.g., six cycles), euthanize the
animals and collect tumor samples for further analysis.[2]

Protocol 3: Pharmacodynamic Analysis of FAK
Inhibition

Objective: To confirm target engagement by measuring the inhibition of FAK
autophosphorylation in tumor tissue following BI-853520 treatment.

Methodology:

o Sample Collection: Collect tumor tissues from treated and control animals at specified time
points after the final dose.

o Tissue Lysis: Immediately snap-freeze tumors in liquid nitrogen or process them for protein
extraction. Homogenize the tissue in a suitable lysis buffer containing phosphatase and
protease inhibitors.

» Western Blotting:
o Determine the protein concentration of the lysates.
o Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK
Y397) and total FAK.[2]
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o Use an appropriate loading control (e.g., GAPDH or [3-actin) to ensure equal protein
loading.

o Incubate with corresponding secondary antibodies and visualize the protein bands using a
chemiluminescence detection system.

e Analysis: Quantify the band intensities. A significant decrease in the ratio of p-FAK to total
FAK in the BI-853520-treated group compared to the control group indicates effective target
inhibition.[2]

Biomarkers for Efficacy

Preclinical studies have identified key biomarkers that correlate with a higher sensitivity to BI-
853520. Efficacy is strongly linked to a mesenchymal tumor phenotype.[5][3]

o Loss of E-cadherin: Tumors lacking E-cadherin expression show significantly higher
response rates.[5][3][4]

e Low miR-200c-3p Expression: Low expression of this epithelial-specific microRNA, which
promotes E-cadherin expression, is also strongly correlated with efficacy.[1][3]
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Relationship between tumor phenotype and BI-853520 sensitivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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